
1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid
Overview
Description
1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid is a synthetic organic compound that belongs to the class of azetidinecarboxylic acids. This compound is characterized by the presence of a 3-methoxybenzyl group attached to the azetidine ring, which also contains a ketone (oxo) and a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
A similar compound, n-3-methoxybenzyl-linoleamide, has been studied for its interaction with fatty acid amide hydrolase (faah) . FAAH is an integral membrane protein responsible for the breakdown of fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Mode of Action
N-3-methoxybenzyl-linoleamide, a similar compound, has been shown to inhibit faah in a time-dependent and dose-dependent manner . This suggests that 1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid might interact with its targets in a similar way.
Biochemical Pathways
The inhibition of faah by n-3-methoxybenzyl-linoleamide can increase the concentration of anandamide, affecting the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory .
Result of Action
The inhibition of faah by n-3-methoxybenzyl-linoleamide can lead to an increase in anandamide levels, potentially resulting in analgesic, anti-inflammatory, or neuroprotective effects .
Biochemical Analysis
Biochemical Properties
1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in biochemical pathways and cellular responses.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with FAAH can modulate the release of neurotransmitters, thereby impacting cell function . Additionally, it may have neuroprotective effects by influencing the endocannabinoid system, which plays a crucial role in maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a time-dependent inhibitor of FAAH, leading to the accumulation of endocannabinoids and subsequent modulation of neurotransmitter release . This inhibition is likely irreversible or slowly reversible, suggesting a prolonged effect on the enzyme’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its inhibitory activity on FAAH is dose-dependent and time-dependent . The compound’s stability and degradation over time can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in enzyme activity and cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as neuroprotection and anti-inflammatory properties. At higher doses, it could potentially cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with FAAH affects the metabolic flux of endocannabinoids, leading to changes in metabolite levels . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can influence its effectiveness and potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
The synthesis of 1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or azetidinones.
Introduction of the 3-Methoxybenzyl Group: This step involves the alkylation of the azetidine ring with 3-methoxybenzyl halides under basic conditions.
Oxidation and Carboxylation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy group under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid can be compared with other azetidinecarboxylic acids and benzyl derivatives:
Azetidine-2-carboxylic acid: A simpler analog without the methoxybenzyl group, used in peptide synthesis.
3-Methoxybenzyl alcohol: Lacks the azetidine ring and oxo group, used as an intermediate in organic synthesis.
4-Oxo-2-azetidinecarboxylic acid: Similar structure but without the methoxybenzyl group, used in the synthesis of β-lactam antibiotics.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-oxoazetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-9-4-2-3-8(5-9)7-13-10(12(15)16)6-11(13)14/h2-5,10H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROPNKFKMNMAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701185662 | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-4-oxo-2-azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701185662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236267-77-8 | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-4-oxo-2-azetidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236267-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-4-oxo-2-azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701185662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


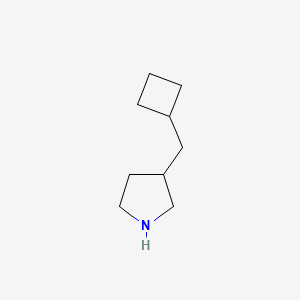
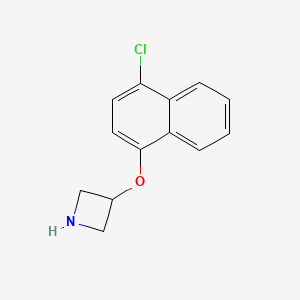
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1440735.png)
![2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1440737.png)
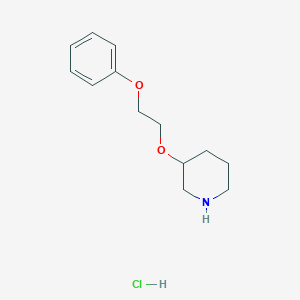


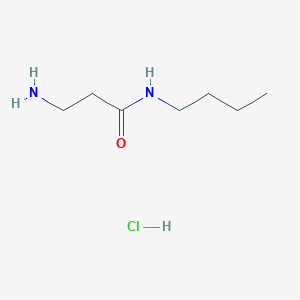

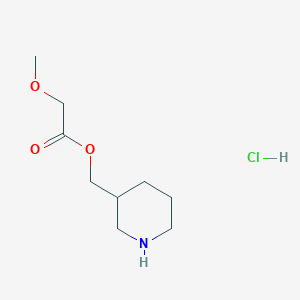
![3-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1440748.png)
![N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine](/img/structure/B1440753.png)

![7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1440755.png)
